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Compound of Interest

Compound Name:
Methyl 3-fluoro-5-hydroxy-4-

methoxybenzoate

CAS No.: 838856-88-5

Cat. No.: B3029923

Get Quote

Executive Summary
Target Molecule: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate CAS Registry Number:

838856-88-5 Molecular Formula:

Molecular Weight: 200.16 g/mol Primary Application: Advanced intermediate for kinase
inhibitors (e.g., EGFR/VEGFR tyrosine kinase scaffolds) and multi-substituted bioactive phenyl
fragments.

Synthesis Challenge: The primary challenge lies in the regioselective introduction of the

hydroxyl group at position 5 on the benzoate core, specifically in the presence of the ortho-

directing methoxy group (position 4) and the meta-directing ester (position 1), while preserving

the fluorine atom at position 3.

Selected Route: This guide details a Bromination-Borylation-Oxidation (BBO) sequence. Unlike

classical formylation/Dakin oxidation routes which often suffer from low yields on electron-

deficient benzoates, the BBO route utilizes modern palladium-catalyzed cross-coupling logic to

ensure high regiofidelity and yield.
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Retrosynthetic Analysis
The target molecule is a penta-substituted benzene ring. Disconnection analysis reveals Methyl

3-fluoro-4-methoxybenzoate as the optimal commercial starting material.

Precursor: Methyl 3-fluoro-4-methoxybenzoate (CAS 369-30-2).[1][2]

Transformation 1 (C-H Functionalization): Electrophilic aromatic substitution to install a

halogen handle at C5. Analysis of directing groups (Section 3.1) confirms C5 as the most

activated position.

Transformation 2 (C-O Bond Formation): Conversion of the halogen handle to a hydroxyl

group via a boronate intermediate.

Synthesis Pathway Diagram

Methyl 3-fluoro-4-methoxybenzoate
(Starting Material)

Intermediate 1:
Methyl 3-bromo-5-fluoro-4-methoxybenzoate

Step 1: NBS, MeCN
(Regioselective Bromination) Intermediate 2:

Pinacol Boronate Ester

Step 2: Pd(dppf)Cl2, B2pin2
(Miyaura Borylation) TARGET:

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Step 3: H2O2, NaOH
(Oxidative Hydroxylation)

Click to download full resolution via product page

Caption: Three-step synthesis via regioselective bromination and palladium-catalyzed

borylation.

Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Install a bromine atom at position 5. Mechanism: Electrophilic Aromatic Substitution

(EAS). Regiochemistry Logic:

-OMe (Pos 4): Strong activator, ortho/para director. Directs to C3 and C5. (C3 is blocked by

F).[3]

-COOMe (Pos 1): Deactivator, meta director. Directs to C3 and C5.

-F (Pos 3): Weak deactivator, ortho/para director.
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Conclusion: Electronic vectors of both the strongest activator (-OMe) and the ester

synergistically direct substitution to C5.

Reagents & Materials:

Reagent Equiv. Role

Methyl 3-fluoro-4-
methoxybenzoate

1.0 Substrate

N-Bromosuccinimide (NBS) 1.1 Brominating Agent

Acetonitrile (MeCN) Solvent Polar Aprotic Solvent

| Ammonium Acetate (

) | 0.1 | Catalyst (Proton source) |

Protocol:

Charge a reaction vessel with Methyl 3-fluoro-4-methoxybenzoate (1.0 eq) and Acetonitrile

(10 mL/g).

Add Ammonium Acetate (0.1 eq) to catalyze the polarization of NBS.

Cool the mixture to 0°C.

Add NBS (1.1 eq) portion-wise over 30 minutes to control exotherm.

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor: Check via TLC (Hexane:EtOAc 8:1) or HPLC.[4][5] The product is less polar than

the starting material.

Workup: Concentrate MeCN under reduced pressure. Dissolve residue in Ethyl Acetate.[3][6]

Wash with water (

) and brine (
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). Dry over

.[3]

Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 0-10%

EtOAc in Hexanes).

Yield Expectation: 85–92%.

Step 2: Miyaura Borylation
Objective: Convert the aryl bromide to an aryl boronate ester. Note: This method is preferred

over Lithium-Halogen exchange to avoid attacking the methyl ester at C1.

Reagents & Materials:

Reagent Equiv. Role

Intermediate 1 (Aryl
Bromide)

1.0 Substrate

| Bis(pinacolato)diboron (

) | 1.2 | Boron Source | |

| 0.03 | Catalyst | | Potassium Acetate (KOAc) | 3.0 | Base | | 1,4-Dioxane | Solvent | Anhydrous
Solvent |

Protocol:

In a glovebox or under Argon stream, combine Intermediate 1,

, KOAc, and

in a pressure vial.

Add anhydrous 1,4-Dioxane (degassed).

Seal the vial and heat to 90°C for 4–12 hours.
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Monitor: Reaction is complete when the bromide is consumed (LCMS).

Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

[3][7] Concentrate the filtrate.

Purification: Pass through a short silica plug (eluting with 20% EtOAc/Hexane) to remove

excess boron reagents. Use immediately in Step 3.

Step 3: Oxidative Hydroxylation
Objective: Convert the boronate ester to the phenol (hydroxyl group).

Reagents & Materials:

Reagent Equiv. Role

Intermediate 2 (Boronate) 1.0 Substrate

| Hydrogen Peroxide (

, 30%) | 3.0 | Oxidant | | Sodium Hydroxide (NaOH, 1M) | 1.0 | Base/Activator | | THF / Water |
1:1 | Solvent System |

Protocol:

Dissolve Intermediate 2 in THF. Cool to 0°C.[3]

Add NaOH (1M) solution dropwise. (Note: Control pH to ~8-9 to avoid hydrolyzing the methyl

ester at C1. If hydrolysis occurs, re-esterification with MeOH/H2SO4 will be required).

Add

(30%) dropwise.[8] The reaction is exothermic.

Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

Quench: Carefully add saturated
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(Sodium Thiosulfate) to quench excess peroxide. Test with starch-iodide paper (should
remain white).

Acidification: Adjust pH to ~6 using 1M HCl. Do not go too acidic to prevent decarboxylation

or ester hydrolysis.

Extraction: Extract with Ethyl Acetate (

).

Purification: Column chromatography (SiO2, Hexane:EtOAc gradient 10%

40%).

Final Product: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (White to off-white solid).

Analytical Validation (Self-Validating System)
Upon isolation, the product must meet the following structural criteria to confirm the

regiochemistry.

Analytical Method Expected Signal Structural Confirmation

1H NMR (DMSO-d6)

Two aromatic singlets (or

doublets with

)

Confirms 1,3,4,5-substitution

pattern. If protons were

adjacent, they would show

ortho-coupling (

Hz).

1H NMR (OH)
Broad singlet at

9.5–10.5 ppm
Confirms presence of Phenol.

19F NMR
Single peak at

-130 to -140 ppm
Confirms retention of Fluorine.

LC-MS or Confirms Molecular Weight.
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Regiochemistry Check: In the 1H NMR, the proton at C2 should appear as a doublet of

doublets (coupling to F and potentially meta-coupling to C6-H). The proton at C6 should appear

as a doublet (meta-coupling to C2-H). The absence of ortho-coupling (

Hz) rules out the 2-isomer or 6-isomer.

Safety & Handling
Fluorinated Compounds: While the fluorine is bound to the ring, combustion can release HF.

Use standard fume hood precautions.

Palladium Catalysts:

is toxic. Handle in a glovebox or with rigorous dust control.

Peroxides: Step 3 involves

in THF, which can form organic peroxides. Quench completely with thiosulfate before
concentrating. Never concentrate the reaction mixture to dryness without testing for
peroxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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